molecular formula C7H10ClFN2 B1378270 (3-Fluorobenzyl)hydrazine hydrochloride CAS No. 1351590-73-2

(3-Fluorobenzyl)hydrazine hydrochloride

Cat. No. B1378270
M. Wt: 176.62 g/mol
InChI Key: KBBOILOLFWOADT-UHFFFAOYSA-N
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Description

“(3-Fluorobenzyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1351590-73-2 . It has a molecular weight of 176.62 and its IUPAC name is 1-(3-fluorobenzyl)hydrazine hydrochloride .


Molecular Structure Analysis

The InChI code for “(3-Fluorobenzyl)hydrazine hydrochloride” is 1S/C7H9FN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3-Fluorobenzyl)hydrazine hydrochloride” is a solid compound .

Scientific Research Applications

1. Solid-State Tautomeric Structure Analysis

(3-Fluorobenzyl)hydrazine hydrochloride's conformation and tautomeric structure in the solid state can be analyzed using single-crystal X-ray crystallography. This technique helps in understanding the electron distribution in the molecule. This method has been applied to study molecules like (Z)-4-[5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]-4-hydroxy-2-oxo-N-(2-oxopyrrolidin-1-yl)but-3-enamide, indicating its relevance to similar compounds like (3-Fluorobenzyl)hydrazine hydrochloride (Bacsa et al., 2013).

2. Synthesis of Indazoles

(3-Fluorobenzyl)hydrazine hydrochloride can potentially play a role in the synthesis of indazoles, a class of organic compounds with various applications. The reaction with o-fluorobenzaldehydes and their O-methyloximes has been developed as a new practical synthesis method for indazoles (Lukin et al., 2006).

3. Application in Fluorescent Probes

(3-Fluorobenzyl)hydrazine hydrochloride-related compounds are used in the development of fluorescent probes for sensitive detection and imaging in living cells. This application is crucial in both environmental and biological systems (Chen et al., 2017).

4. Development of Chemosensors

Compounds derived from (3-Fluorobenzyl)hydrazine hydrochloride can be used to create chemosensors for metal ions. This application demonstrates the versatility of such compounds in sensing technologies (Hoque et al., 2022).

5. Kinetic Studies in Chemical Reactions

(3-Fluorobenzyl)hydrazine hydrochloride and its derivatives can be subject to kinetic studies to understand their reactions with other compounds. Such studies can inform the development of various chemical processes and drug formulations (Athanasiou-Malaki & Koupparis, 1989).

Safety And Hazards

“(3-Fluorobenzyl)hydrazine hydrochloride” is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures .

properties

IUPAC Name

(3-fluorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBOILOLFWOADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorobenzyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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